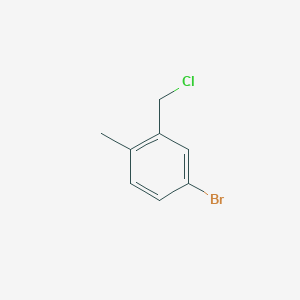

4-Bromo-2-(chloromethyl)-1-methylbenzene

Descripción general

Descripción

4-Bromo-2-(chloromethyl)-1-methylbenzene, also known as 4-Bromo-2-chloromethyl-1-methylbenzene, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless, volatile liquid with a sweet, pungent odor. The compound has a molecular formula of C7H7BrCl and a molecular weight of 207.5 g/mol. This compound is used in a variety of applications, including as a solvent, intermediate, and reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Halogen Bonding in Structural Chemistry The study of halogen bonding, particularly involving bromine atoms, serves as a pivotal structural determinant in organic compounds. For instance, research into 4-halotriaroylbenzenes underscores the structural significance of C-X...O=C interactions, with bromine playing a crucial role in these interactions. This insight is crucial for understanding molecular architectures and designing new materials or compounds with desired properties (Pigge, Vangala, & Swenson, 2006).

Organic Synthesis and Functionalization The versatility of brominated compounds in organic synthesis is highlighted through their regioselective bromination and subsequent transformation into sulfur-functionalized quinone derivatives. Such methodologies underscore the compound's role in synthesizing complex molecules, which could be pivotal for pharmaceuticals, agrochemicals, and material science (Aitken, Jethwa, Richardson, & Slawin, 2016).

Photoreduction Processes The compound's involvement in photoreduction processes, as demonstrated in studies involving 4-bromonitrobenzene, showcases its utility in photochemical transformations. Such reactions are vital for understanding chemical kinetics and designing light-driven processes in organic synthesis (Wubbels, Snyder, & Coughlin, 1988).

Material Science and Polymer Chemistry In the realm of material science and polymer chemistry, the functionalization and modification of surfaces with bromobenzene derivatives have been explored. Such studies offer insights into the development of advanced materials with tailored surface properties, which are crucial for various applications in sensors, electronics, and biomaterials (Actis, Caulliez, Shul, Opallo, Mermoux, Marcus, Boukherroub, & Szunerits, 2008).

Thermochemical Studies The thermochemical properties of halogen-substituted methylbenzenes, including those related to 4-bromo-2-(chloromethyl)-1-methylbenzene, have been meticulously analyzed to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. This knowledge is fundamental for chemical engineering, providing essential data for process design and the development of chemical manufacturing processes (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Propiedades

IUPAC Name |

4-bromo-2-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCLTQUMFLQQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87604-18-0 | |

| Record name | 4-bromo-2-(chloromethyl)-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)

![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)

![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)

![Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2651970.png)

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)